1-(4-Methoxyphenyl)piperazin-2-one hydrochloride
Overview
Description
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is a compound with the CAS Number: 1284247-69-3 . It has a molecular weight of 242.7 and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is 1S/C11H14N2O2.ClH/c1-15-10-4-2-9 (3-5-10)13-7-6-12-8-11 (13)14;/h2-5,12H,6-8H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is a solid . It has a molecular weight of 242.7 .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride and its analogues have been studied for their potential in inhibiting HIV-1 reverse transcriptase. This research suggests these compounds could play a role in the treatment of HIV-1 (Romero et al., 1994).
Potential Anticonvulsant Properties
This compound has been a part of a series of derivatives synthesized for potential anticonvulsant applications. Tests indicated some derivatives showing significant activity against seizures without neurotoxicity (Aytemir et al., 2010).
Schistosomiasis Treatment
The hydrochlorides of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines, including 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride, have been prepared for testing their activity against schistosomiasis, a parasitic disease (Tung, 1957).
Serotonin Receptor Antagonism
Studies have shown analogues of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride acting as antagonists for serotonin receptors. This has implications for treatments in neuropsychiatric disorders (Raghupathi et al., 1991).
Alpha-adrenoceptor Interactions
Research on 1,4-substituted piperazine derivatives, including 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride, has highlighted their interactions with alpha-adrenoceptors. This has potential applications in cardiovascular and nervous system disorders (Marona et al., 2011).
Cocaine Abuse Treatment
Some derivatives of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride have been explored for their role in the treatment of cocaine abuse. Their interaction with dopamine transporters is a key area of this research (Hsin et al., 2002).
Mannich Base Synthesis and Bioactivity
This compound has been used in the synthesis of new Mannich bases with varying bioactivities, including cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).
properties
IUPAC Name |
1-(4-methoxyphenyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFVDBRFZVSWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride | |
CAS RN |
1284247-69-3 | |
Record name | 1-(4-methoxyphenyl)piperazin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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